molecular formula C10H14FN B2834062 (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine CAS No. 2248200-47-5

(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B2834062
CAS No.: 2248200-47-5
M. Wt: 167.227
InChI Key: JJLKPEMBTBLDPI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 2248200-47-5) is a chiral amine compound with a molecular formula of C10H14FN and a molecular weight of 167.22 g/mol . This building block features a fluorophenyl group and a defined (R) stereocenter at the 2-methylpropan-1-amine chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The specific stereochemistry and fluorine substitution of this compound suggest potential applications as a precursor in the synthesis of more complex, biologically active molecules. Researchers may employ it in the development of pharmaceutical candidates, such as antimicrobial peptides or other therapeutic agents, where its chiral structure could be critical for target interaction . The provided SMILES string (C C@H CN) and InChI key (JJLKPEMBTHLDPI-MRVPVSSYSA-N) facilitate its identification and use in computational chemistry and virtual screening studies . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. Please refer to the relevant Material Safety Data Sheet for safe handling and storage information, which should be stored at room temperature .

Properties

IUPAC Name

(2R)-3-(4-fluorophenyl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLKPEMBTBLDPI-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-methylpropan-1-amine.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-methylpropan-1-amine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the fluorophenyl group to a fluorocyclohexyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include ketones, aldehydes, substituted amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the amine group facilitates its interaction with biological molecules. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Aromatic Rings
Compound Name Substituent(s) on Phenyl Key Structural Features References
(2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine 4-F Chiral center, primary amine
4-(4-Chlorophenyl)-thiazole derivative (Compound 4) 4-Cl, 4-F Thiazole core, dual halogenation
(2RS)-1-(4-Methoxyphenyl)propan-2-amine 4-OCH₃ Racemic mixture, methoxy group
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine 3-Cl, 4-F Cyclopropane ring, vicinal halogens
  • Halogen vs. Methoxy groups (e.g., in ) introduce electron-donating effects, which may reduce metabolic stability compared to fluorine.
  • Vicinal Halogenation : The 3-Cl,4-F substitution in creates steric and electronic interplay, while the cyclopropane ring imposes conformational rigidity, contrasting with the flexibility of the propanamine chain in the target compound.

Backbone and Stereochemical Modifications

Table 2: Backbone and Stereochemical Variations
Compound Name Backbone Structure Stereochemistry References
This compound Linear alkyl chain (2R) configuration
1-(Fluorophenyl)propan-2-ylamine Branched alkyl chain Racemic or undefined
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine Cyclopropane ring (1R,2S) configuration
(2RS)-1-(4-Methoxyphenyl)propan-2-amine Linear alkyl chain Racemic mixture
  • Branched vs. Linear Chains: The methyl branch in the target compound introduces steric hindrance near the chiral center, which may influence enantioselective interactions.
  • Cyclopropane Rigidity : The cyclopropane-containing analog restricts rotational freedom, which could enhance binding specificity but reduce adaptability to diverse receptor conformations.

Pharmacological and Physicochemical Properties

Lipophilicity and Metabolic Stability

  • Fluorine’s Role : The 4-fluorophenyl group in the target compound balances lipophilicity (LogP ~2.1 estimated) and metabolic resistance due to fluorine’s electronegativity. Chlorine analogs (e.g., ) exhibit higher LogP (~2.8) but may undergo slower oxidative metabolism.
  • Methoxy Group Drawbacks : The methoxy-substituted compound likely has reduced metabolic stability due to demethylation pathways, a common issue with ether-containing drugs.

Stereochemical Impact on Bioactivity

  • The (2R) configuration of the target compound may confer selectivity for amine transporters or receptors, as seen in enantiomerically resolved drugs like levomilnacipran. Racemic mixtures (e.g., ) often require higher doses to achieve efficacy, increasing toxicity risks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for achieving high enantiomeric purity in (2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine?

  • Methodological Answer : The synthesis typically involves a two-step process starting from 4-fluorobenzaldehyde and 2-methylpropan-1-amine. To ensure enantiomeric purity, asymmetric catalysis (e.g., chiral transition-metal catalysts like Ru-BINAP complexes) can be employed during the reductive amination step. Post-synthesis, enantiomeric excess can be quantified using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or via polarimetry. Purification via recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) may further enhance purity .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL (via the SHELX suite) for single-crystal structure determination to unambiguously assign the absolute configuration. This is critical for validating the (2R) stereochemistry .
  • Chiral NMR analysis : Employ chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with enantiopure agents (e.g., Mosher’s acid chloride) to distinguish enantiomers in solution .

Q. How does the 4-fluorophenyl group influence the compound’s physicochemical and biological properties?

  • Methodological Answer : The fluorine atom enhances lipophilicity (logP), improving membrane permeability, as measured via octanol-water partition assays. Its electronegativity also modulates electronic interactions with biological targets (e.g., hydrogen bonding or dipole interactions). Computational tools like COSMO-RS can predict solvation effects, while comparative studies with non-fluorinated analogs validate these effects experimentally .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Purity validation : Confirm enantiomeric excess (>98%) via chiral HPLC and assess chemical purity using LC-MS to rule out impurities as confounding factors.
  • Assay standardization : Replicate studies under controlled conditions (e.g., buffer pH, temperature, cell line viability). Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays for activity) to cross-validate results.
  • Meta-analysis : Compare pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability) across studies to identify species- or model-specific discrepancies .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives without compromising target affinity?

  • Methodological Answer :

  • Structural modifications : Introduce metabolically stable groups (e.g., deuterium at labile positions) or fluorinated bioisosteres to enhance metabolic stability.
  • Pro-drug design : Mask the amine group with enzymatically cleavable moieties (e.g., carbamates) to improve oral bioavailability.
  • In silico modeling : Use molecular dynamics simulations (e.g., Schrödinger’s Desmond) to predict ADMET properties and guide synthetic prioritization .

Q. What experimental approaches elucidate the binding mode of this compound to its biological target?

  • Methodological Answer :

  • Co-crystallization : Solve the X-ray structure of the compound bound to its target protein (e.g., a GPCR or enzyme) using SHELX for refinement .
  • Mutagenesis studies : Identify critical binding residues via alanine-scanning mutagenesis and measure activity shifts using radioligand displacement assays.
  • Computational docking : Perform ensemble docking (e.g., AutoDock Vina) with flexible receptor models to account for conformational changes upon binding .

Data Analysis and Experimental Design

Q. How should researchers design experiments to compare the bioactivity of (2R)- and (2S)-enantiomers?

  • Methodological Answer :

  • Enantioselective synthesis : Prepare both enantiomers via chiral pool synthesis or kinetic resolution.
  • Parallel screening : Test both enantiomers in identical assay systems (e.g., receptor binding, cytotoxicity) with strict controls for concentration and exposure time.
  • Statistical analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences in potency (IC₅₀/EC₅₀) and efficacy (Emax) .

Q. What methodologies address low yields in the final step of this compound synthesis?

  • Methodological Answer :

  • Reaction optimization : Screen solvents (e.g., THF vs. DCM), temperatures, and catalysts (e.g., Pd/C vs. Raney Ni) using design-of-experiments (DoE) approaches.
  • In-line monitoring : Employ PAT tools (e.g., ReactIR) to track reaction progression and identify bottlenecks.
  • Byproduct analysis : Use LC-MS/MS to characterize side products and adjust stoichiometry or quenching protocols accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.